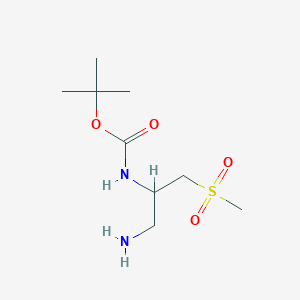
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methanesulfonyl group attached to a propan-2-yl backbone. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used in this reaction include triethylamine or pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the carbamate to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which typically target the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is widely used as a protecting group for amines in organic synthesis. It provides stability to the amine group during various chemical reactions and can be easily removed under mild acidic conditions .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptides and other biomolecules. It helps in protecting the amino group during the synthesis process, ensuring the integrity of the final product. In medicine, it is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require protection of the amino group during their synthesis .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and ease of removal make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. The carbamate group can be cleaved under mild acidic conditions, releasing the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is unique due to the presence of the methanesulfonyl group, which provides additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in applications where additional functional groups are required for further chemical modifications .
Propiedades
Fórmula molecular |
C9H20N2O4S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
tert-butyl N-(1-amino-3-methylsulfonylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-7(5-10)6-16(4,13)14/h7H,5-6,10H2,1-4H3,(H,11,12) |
Clave InChI |
SXBGYIYIUVGEAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN)CS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

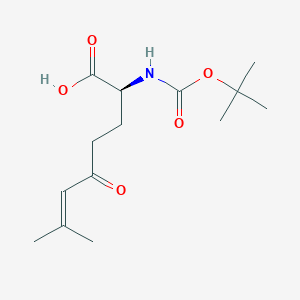



![Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate](/img/structure/B8309927.png)



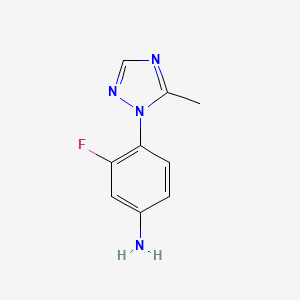

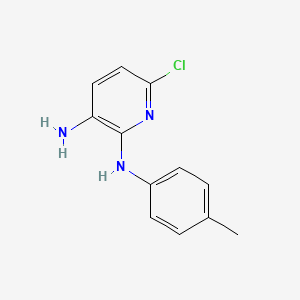
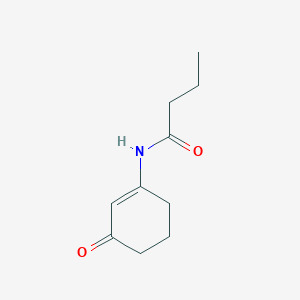
![3-Bromo-4-methoxy-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-benzamide](/img/structure/B8309997.png)
